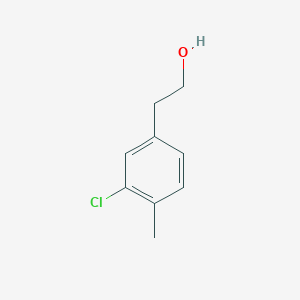

3-Chloro-4-methylphenethyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLORDABVMYLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potential Reactive Sites of 3-Chloro-4-methylphenethyl alcohol

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry and drug development, the ability to predictably and selectively functionalize a molecule is paramount. 3-Chloro-4-methylphenethyl alcohol emerges as a scaffold of significant interest, presenting a nuanced reactivity profile that is both a challenge and an opportunity. Its architecture, featuring a substituted aromatic ring and a primary alcohol, offers multiple avenues for chemical modification. This guide is crafted from a Senior Application Scientist's perspective, moving beyond mere recitation of facts to provide a deeper understanding of the causality behind its reactivity. We will explore the electronic and steric factors that govern its transformations, providing field-tested protocols and logical frameworks to empower researchers in their synthetic endeavors.

The Core Structure: An Analysis of Inherent Reactivity

This compound is characterized by two primary domains of chemical reactivity: the aromatic ring and the aliphatic alcohol side-chain. The strategic functionalization of this molecule depends on a thorough understanding of the interplay between these two regions.

Table 1: Key Physicochemical and Structural Properties

| Property | Value/Descriptor | Source |

| Molecular Formula | C₉H₁₁ClO | - |

| Molecular Weight | 170.64 g/mol | - |

| Key Functional Groups | Phenyl, Chloro, Methyl, Primary Alcohol | - |

| CAS Number | 1006-47-9 | - |

| Predicted logP | 2.5-3.0 | [1][2] |

The molecule's behavior is not merely the sum of its parts. The electron-withdrawing nature of the chloro-substituent, the electron-donating character of the methyl group, and the nucleophilic primary alcohol all influence one another, creating a unique chemical personality that we will dissect in the following sections.

The Aromatic Core: Navigating Electrophilic Substitution

The benzene ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[3] The success of any synthetic campaign hinges on predicting where an incoming electrophile will attack. This regioselectivity is dictated by the existing substituents.

-

Activating Group (-CH₃): The methyl group is an electron-donating group. Through an inductive effect and hyperconjugation, it enriches the electron density of the ring, making it more nucleophilic and thus activating it towards EAS. It directs incoming electrophiles to the positions ortho and para to itself.

-

Deactivating Group (-Cl): The chloro group is electronegative and withdraws electron density from the ring via the inductive effect, thus deactivating it. However, it possesses lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions.

The combined influence of these two groups determines the most probable sites of substitution.

Figure 1: A logical diagram illustrating the favored sites for electrophilic aromatic substitution.

As shown in Figure 1, positions 2 and 6 are electronically activated by both substituents, making them the most likely targets for electrophilic attack. Position 5, while activated by the methyl group, is sterically hindered by the adjacent phenethyl side chain.

2.1 Protocol: Aromatic Bromination

This protocol provides a robust method for the halogenation of the aromatic ring, a common first step in building more complex molecules. The reaction uses a Lewis acid catalyst to generate a potent electrophile.[4][5]

Objective: To introduce a bromine atom onto the aromatic ring, primarily at positions 2 and/or 6.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃)

-

10% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) to the solution. Causality: The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (Br⁺) necessary to overcome the activation energy of attacking the aromatic ring.[5]

-

Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.1 eq) in DCM via the dropping funnel over 30 minutes. The characteristic red-brown color of bromine should fade as it is consumed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into an ice-cold 10% sodium thiosulfate solution to quench any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to separate constitutional isomers.

Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring and a standard aqueous work-up to remove catalyst and byproducts. The quenching step is a critical safety and purity measure.

The Side-Chain: A Hub for Functional Group Interconversion

The primary alcohol of the phenethyl moiety is a versatile functional group that serves as a gateway to numerous other compound classes.[6] Its reactions are fundamental to modifying the molecule's polarity, reactivity, and biological profile.

3.1 Oxidation: A Controlled Ascent in Oxidation State

Primary alcohols can be oxidized to form aldehydes or, with more powerful reagents, carboxylic acids.[7][8] The choice of oxidant is the critical experimental variable that determines the final product.

-

Partial Oxidation to Aldehyde: Requires mild, selective oxidizing agents to prevent over-oxidation. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation.

-

Complete Oxidation to Carboxylic Acid: Requires strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄) will take the primary alcohol directly to the carboxylic acid.[6]

Sources

- 1. PubChemLite - 3-chloro-4-methylbenzyl alcohol (C8H9ClO) [pubchemlite.lcsb.uni.lu]

- 2. 3-Chloro-4-methylbenzyl alcohol (CAS 39652-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]

- 7. monash.edu [monash.edu]

- 8. crab.rutgers.edu [crab.rutgers.edu]

Theoretical calculations on 3-Chloro-4-methylphenethyl alcohol

An In-Depth Technical Guide to the Theoretical Investigation of 3-Chloro-4-methylphenethyl Alcohol

Authored by: A Senior Application Scientist

Foreword: The Predictive Power of Computational Chemistry in Drug Discovery

In the landscape of modern drug development and materials science, the ability to predict the physicochemical properties, reactivity, and biological interactions of novel molecules is paramount. Before a compound is ever synthesized in a wet lab, computational chemistry provides a powerful lens through which we can characterize its behavior at the atomic level. This in-silico approach, grounded in the principles of quantum mechanics, not only accelerates the research and development pipeline but also offers profound insights that can guide experimental design.

This technical guide is dedicated to the theoretical investigation of this compound, a molecule of interest due to the prevalence of the phenethyl alcohol scaffold in bioactive compounds.[1][2] While extensive experimental data on this specific derivative may be limited, the robust and validated methods of computational chemistry allow us to construct a detailed portrait of its structural, electronic, and spectroscopic properties. Herein, we will delve into the application of Density Functional Theory (DFT) to elucidate the characteristics of this molecule, providing a foundational understanding for researchers, scientists, and drug development professionals. This document is structured not as a rigid template, but as a logical progression of inquiry, from the foundational choice of computational methods to the nuanced interpretation of the resulting data.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For a molecule like this compound, which contains an aromatic ring, a halogen atom, and a flexible ethyl alcohol side chain, the chosen computational model must be able to accurately describe a variety of chemical features, including π-systems, polarization effects, and potential intramolecular interactions.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of computational cost and accuracy.[3][4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, which simplifies the calculation significantly.

For our investigation, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and versatile choice. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects. The choice of basis set is equally critical. A Pople-style basis set, such as 6-311++G(d,p) , is recommended. This basis set is extensive enough to provide a good description of the electron distribution, including the diffuse functions ("++") which are important for describing the lone pairs on the oxygen and chlorine atoms, and the polarization functions ("(d,p)") which allow for more flexibility in the shape of the atomic orbitals.[5]

A Self-Validating Computational Workflow

To ensure the trustworthiness of our theoretical predictions, a systematic and self-validating workflow is essential. This involves not just a single calculation, but a series of interconnected computations that build upon one another.

Caption: A typical DFT workflow for molecular characterization.

Elucidating the Molecular Portrait: Predicted Properties

By following the workflow outlined above, we can predict a range of properties for this compound. These predictions are based on the established accuracy of the B3LYP/6-311++G(d,p) level of theory for similar organic molecules.[5]

Optimized Molecular Geometry

The first step in our analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, we would expect to see bond lengths and angles consistent with a substituted benzene ring and an ethyl alcohol chain. The C-Cl bond length, for instance, will be a key parameter to compare with experimental data for other chlorinated aromatic compounds.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) | Justification |

| C-Cl Bond Length | ~1.74 Å | Typical for chlorine bonded to an aromatic carbon. |

| C-O Bond Length | ~1.43 Å | Standard for a single C-O bond in an alcohol. |

| O-H Bond Length | ~0.96 Å | Characteristic of an alcohol O-H bond. |

| C-C-O-H Dihedral Angle | Variable | The rotational conformation of the alcohol group will influence this angle, with multiple stable conformers possible.[6] |

Vibrational Spectroscopy: The Molecular Fingerprint

A vibrational frequency analysis serves two purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. These spectra are unique "fingerprints" that can be used to identify the compound experimentally.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | ~3600 | Strong (IR) |

| Aromatic C-H Stretch | 3100-3000 | Medium (IR) |

| Aliphatic C-H Stretch | 3000-2850 | Medium (IR) |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong (IR, Raman) |

| C-Cl Stretch | 800-600 | Medium (IR) |

The calculated frequencies are typically scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.[5]

Electronic Properties: Reactivity and Stability

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose.

2.3.1. HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite.

Caption: HOMO-LUMO energy gap diagram.

2.3.2. Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It provides a visual guide to the charge distribution and is invaluable for predicting how a molecule will interact with other molecules.

-

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, the oxygen and chlorine atoms are expected to be in these regions.

-

Blue regions (positive potential) indicate areas of low electron density, which are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely site of positive potential.

-

Green regions indicate areas of neutral potential.

This map is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems.[3][7]

Experimental Protocol: A Step-by-Step Guide to the Calculation

The following is a generalized protocol for performing a geometry optimization and frequency calculation for this compound using a quantum chemistry software package that utilizes Gaussian-style input.

-

Construct the Molecule : Build the 3D structure of this compound using a molecular modeling program.

-

Create the Input File : Prepare a text file with the following structure:

-

%chk: Specifies the name of the checkpoint file for saving the calculation results.

-

%mem and %nprocshared: Allocate computational resources.

-

#p B3LYP/6-311++G(d,p) opt freq: This is the route section.

-

B3LYP/6-311++G(d,p): Specifies the level of theory.

-

opt: Requests a geometry optimization.

-

freq: Requests a frequency calculation to be performed after the optimization.

-

-

0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).

-

The final section contains the Cartesian coordinates of the atoms.

-

-

Run the Calculation : Submit the input file to the quantum chemistry software.

-

Analyze the Output : Once the calculation is complete, analyze the output file to extract the optimized geometry, vibrational frequencies, thermodynamic data, and electronic properties. Visualization software can be used to view the optimized structure, vibrational modes, and molecular orbitals.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the characterization of this compound using DFT calculations. The predicted geometric, spectroscopic, and electronic properties provide a solid foundation for understanding the behavior of this molecule. These in-silico results can guide future experimental work, such as synthesis, spectroscopic analysis (NMR, IR, MS), and biological activity screening.[8] The theoretical data serves as a benchmark for experimental validation and can aid in the interpretation of experimental results.

Further computational studies could explore the molecule's interaction with biological targets, such as enzymes or receptors, through molecular docking and molecular dynamics simulations. Investigating its reaction pathways and thermodynamic properties can also provide valuable insights for synthetic chemists.[4][9] The synergy between theoretical calculations and experimental work is a powerful paradigm that will continue to drive innovation in chemical and pharmaceutical research.

References

- Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Journal of Molecular Structure.

-

Assessment of DFT Functionals for QTAIM Topological Analysis of Halogen Bonds with Benzene . The Journal of Physical Chemistry A. [Link]

-

A DFT investigation of anion-π interactions between halogen oxyanions (XO 3 − , X = Cl, Br, I) and aromatic π-systems (benzene and coronene) . ResearchGate. [Link]

-

Halogen bonds with benzene: an assessment of DFT functionals . Journal of Computational Chemistry. [Link]

-

Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds . Current World Environment. [Link]

-

Synergistic Spectroscopic and Computational Characterization Evidencing the Preservation or Flipping of the Hydroxyl Group of 2-Phenylethyl Alcohol upon Single and Double Hydration . Synergistic Spectroscopic and Computational Characterization. [Link]

-

MOM-PROTECTION OF ALCOHOLS USING AN IMPROVED IN SITU PREPARATION OF MOM-Cl . Organic Syntheses. [Link]

-

meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis . Chemical Science. [Link]

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate . MDPI. [Link]

-

3-Chloro-4-methylbenzyl alcohol Chemical and Physical Properties . Cheméo. [Link]

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity . PMC. [Link]

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate . ResearchGate. [Link]

Sources

- 1. meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthetic Routes to 3-Chloro-4-methylphenethyl alcohol

[1]

Part 1: Executive Summary & Strategic Analysis

3-Chloro-4-methylphenethyl alcohol is a critical regioisomeric building block used in the development of sulfonylurea antidiabetic agents (structurally related to Glimepiride intermediates) and agrochemical precursors.[1] Its synthesis presents a specific challenge: regiocontrol .[2]

Direct functionalization of 2-chlorotoluene often yields inseparable isomeric mixtures (ortho/para distributions). Therefore, this guide prioritizes Route Specificity via the Willgerodt-Kindler sequence or Direct Reduction of the purified phenylacetic acid precursor. This approach ensures high isomeric purity (>99.5%) required for pharmaceutical benchmarking.

Retrosynthetic Logic

The most robust disconnection relies on the reduction of 3-chloro-4-methylphenylacetic acid .[1] This acid is best accessed via the rearrangement of the corresponding acetophenone, which fixes the aromatic substitution pattern early in the synthesis, avoiding late-stage isomer separation.

Figure 1: Retrosynthetic pathway prioritizing regiochemical integrity. The Willgerodt-Kindler route (Center) is preferred over direct chloromethylation (Right) to minimize isomer impurities.

Part 2: Detailed Synthetic Protocols

Protocol A: Reduction of 3-Chloro-4-methylphenylacetic Acid (Gold Standard)

Objective: Conversion of the carboxylic acid to the primary alcohol without affecting the aryl chloride or methyl group.[1]

Method: Borane-Dimethyl Sulfide (BMS) Reduction.[1][3][4][5]

Rationale: BMS is superior to Lithium Aluminum Hydride (

Reagents & Materials

| Reagent | Equiv.[5][6][7][8][9][10][11] | Role | Safety Note |

| 3-Chloro-4-methylphenylacetic acid | 1.0 | Substrate | Irritant |

| Borane-Dimethyl Sulfide (2.0 M in THF) | 1.2 - 1.5 | Reductant | Pyrophoric , releases |

| Tetrahydrofuran (THF), Anhydrous | 10 Vol | Solvent | Peroxide former |

| Methanol | Excess | Quench | Flammable |

Step-by-Step Procedure

-

Setup: Oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Purge with nitrogen.[6]

-

Dissolution: Charge the flask with 3-Chloro-4-methylphenylacetic acid (10.0 g, 54.2 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

-

Addition: Transfer Borane-Dimethyl Sulfide complex (32.5 mL, 65.0 mmol, 1.2 equiv) to the addition funnel via syringe (use wide-bore needle due to viscosity).

-

Reaction: Dropwise add the BMS solution over 30–45 minutes, maintaining internal temperature <5°C. Note: Gas evolution (

) will occur. -

Digestion: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 3–4 hours.

-

Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The acid spot (

) should disappear, and the alcohol spot (

-

-

Quench (Critical): Cool the mixture back to 0°C. Very slowly add Methanol (20 mL).

-

Caution: Vigorous hydrogen evolution will occur. Add dropwise until bubbling ceases.

-

-

Workup: Concentrate the mixture under reduced pressure to remove THF and DMS. Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with:

-

1M HCl (50 mL) – to break any borate complexes.

-

Saturated

(50 mL). -

Brine (50 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo to yield the crude oil. -

Purification: If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

-

Expected Yield: 90–95% (Colorless to pale yellow oil).

-

Protocol B: Precursor Synthesis (Willgerodt-Kindler)

Objective: Synthesis of 3-Chloro-4-methylphenylacetic acid from 3-chloro-4-methylacetophenone.[1] Rationale: This method effectively "moves" the carbonyl carbon to the terminal position, adding the required methylene spacer.

Reaction Scheme

-

Thioamide Formation: Acetophenone + Morpholine +

-

Hydrolysis: Thioacetomorpholide + NaOH

Phenylacetic Acid.

Step-by-Step Procedure

-

Thioamide Synthesis:

-

In a fume hood, combine 3-chloro-4-methylacetophenone (16.8 g, 0.1 mol), sulfur (4.8 g, 0.15 mol), and morpholine (13 mL, 0.15 mol).

-

Heat to reflux (approx. 130°C) for 8–10 hours. The reaction will darken significantly.

-

Note: Evolution of

may occur; ensure scrubber is attached. -

Cool to 60°C and pour into warm ethanol (50 mL) to crystallize the thioamide intermediate. Filter and wash with cold ethanol.

-

-

Hydrolysis:

-

Suspend the wet thioamide cake in 10% NaOH solution (100 mL).

-

Reflux for 12 hours until ammonia/amine evolution ceases.

-

Cool to room temperature and filter off any insoluble sulfur/polymers.

-

Acidification: Acidify the filtrate with conc. HCl to pH 1–2. The phenylacetic acid will precipitate.[7]

-

Filter the solid, wash with water, and recrystallize from Ethanol/Water.

-

Expected Yield: 65–75% (White solid).

-

Part 3: Analytical Characterization & Quality Control[1]

To ensure the product meets pharmaceutical standards (purity >98%), use the following HPLC method adapted for chlorinated phenethyl alcohols.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Poroshell 120, 4.6 × 150 mm, 4 µm) |

| Mobile Phase A | 0.1% |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 0-2 min: 20% B; 2-15 min: 20% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Aryl absorption) and 254 nm |

| Retention Time | ~8.5 min (Target Alcohol); ~6.2 min (Acid Precursor) |

Impurity Profile

-

Impurity A (Starting Material): 3-Chloro-4-methylphenylacetic acid.[1] (Result of incomplete reduction).

-

Impurity B (Regioisomer): 2-Chloro-4-methylphenethyl alcohol.[1] (Originates from impure starting 2-chlorotoluene).[1]

-

Impurity C (Over-reduction): 3-Chloro-4-methylethylbenzene.[1] (Rare with BMS, possible with

).

Part 4: Safety & Handling (Critical Process Parameters)

-

Borane-DMS Hazards: BMS is moisture-sensitive and flammable.[1] The liberated dimethyl sulfide has a noxious odor (stench).

-

Control: Use a bleach trap (sodium hypochlorite) for the rotary evaporator exhaust to oxidize DMS to DMSO/sulfone, neutralizing the odor.

-

-

Cyanide Avoidance: While the benzyl chloride

cyanide route is shorter, it is excluded from this preferred protocol due to high toxicity (HCN generation) and regulatory constraints. -

Thermal Runaway: The quench of the borane reaction (Step 6, Protocol A) is highly exothermic. Never add methanol to a warm borane reaction mixture.

References

-

Glimepiride Intermediate Synthesis & Separation

- Source: Patent CN107382813B/US Patents. Describes the sulfonylurea core synthesis and separation of isomers, highlighting the importance of regio-purity in precursors.

-

[1]

-

Reduction of Carboxylic Acids with Borane-Dimethyl Sulfide

- Source: Brown, H. C. et al. Journal of Organic Chemistry. Detailed kinetics and stoichiometry for the selective reduction of acids in the presence of halides.

-

[1]

-

Willgerodt-Kindler Reaction on Chloroacetophenones

-

Source: BenchChem Application Notes.[2] "Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone".

-

-

HPLC Analysis of Chlorinated Phenethyl Alcohols

- Source: SIELC Technologies.

-

[1]

-

Regioselectivity of 2-Chlorotoluene Reactions

- Source:Journal of Bacteriology / Scilit. Analysis of chloromethylation and degradation products of 2-chlorotoluene, confirming the mixture of isomers.

-

[1]

Sources

- 1. 1875-88-3|2-(4-Chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 4. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Borane Reagents [organic-chemistry.org]

- 9. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]

Application Note: Precision Derivatization of 3-Chloro-4-methylphenethyl Alcohol

Protocols for GC-MS and HPLC Quantification

Introduction & Chemical Strategy

3-Chloro-4-methylphenethyl alcohol is a primary alcohol characterized by a lipophilic aromatic core substituted with chlorine and methyl groups. While the molecule possesses intrinsic volatility, the hydroxyl (-OH) group facilitates hydrogen bonding, leading to peak tailing in Gas Chromatography (GC) and potential adsorption in the inlet liner. Furthermore, for High-Performance Liquid Chromatography (HPLC), the molecule’s native UV absorbance is often insufficient for trace-level detection against complex matrices.

Derivatization is not merely a sample preparation step; it is a chemical modification strategy designed to:

-

Block the protic -OH group: Eliminating hydrogen bonding to improve peak symmetry and volatility (GC).

-

Introduce a chromophore: Attaching a high-molar-absorptivity group for UV/Vis detection (HPLC).

-

Shift retention: Moving the analyte away from interfering matrix components.

Strategic Decision Matrix

The following workflow illustrates the selection logic for the appropriate derivatization protocol based on the analytical platform.

Figure 1: Decision matrix for selecting the optimal derivatization pathway based on instrumentation and analytical goals.

Protocol A: Silylation for GC-MS (TMS Ether Formation)

Objective: Conversion of the hydroxyl group to a trimethylsilyl (TMS) ether. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Mechanism & Rationale

Silylation replaces the active proton of the hydroxyl group with a trimethylsilyl group [-Si(CH₃)₃].[1][2][3][4]

-

BSTFA: Acts as the primary silyl donor.[2] It forms volatile by-products (TMS-trifluoroacetamide) that elute early and do not foul the detector.

-

TMCS (1%): Acts as a Lewis acid catalyst to increase the silyl donor power of BSTFA, ensuring rapid reaction with the primary alcohol despite the steric bulk of the aromatic ring.

Experimental Protocol

Materials:

-

Anhydrous Pyridine (silylation grade).

-

BSTFA + 1% TMCS (store in desiccator).

-

2 mL GC autosampler vials (amber, silanized).

Step-by-Step Procedure:

-

Sample Preparation: Weigh 1–5 mg of this compound into a 2 mL vial.

-

Solvent Addition: Add 500 µL of anhydrous pyridine. Vortex to dissolve completely.

-

Note: Pyridine acts as an acid scavenger (HCl acceptor) and solvent.

-

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

-

Critical: Perform this step quickly to minimize atmospheric moisture exposure.

-

-

Reaction: Cap the vial tightly with a PTFE-lined crimp cap. Incubate at 60°C for 20 minutes .

-

Validation: While primary alcohols react at room temperature, heating ensures 100% conversion and breaks down any potential dimers.

-

-

Analysis: Inject 1 µL directly into the GC-MS (Split mode 10:1 recommended).

Data Interpretation:

-

Mass Shift: The molecular weight will increase by 72 Da (TMS group [73] - H [1]).

-

Diagnostic Ions: Look for the strong [M-15]⁺ peak (loss of methyl from Si) and the m/z 73 peak (trimethylsilyl cation).

Protocol B: Acylation for Stability (Acetate Ester)

Objective: Conversion to the acetate ester for enhanced stability or retention time shifting. Reagent: Acetic Anhydride / Pyridine.

Mechanism & Rationale

Acylation proceeds via nucleophilic acyl substitution.[5] The oxygen of the phenethyl alcohol attacks the carbonyl carbon of the acetic anhydride. Pyridine serves as a base to neutralize the acetic acid by-product and drives the equilibrium forward.

Figure 2: Acylation workflow including the critical quenching step to remove excess anhydride.

Experimental Protocol

-

Dissolution: Dissolve 10 mg of analyte in 500 µL of Pyridine.

-

Acylation: Add 500 µL of Acetic Anhydride.

-

Incubation: Heat at 60°C for 30 minutes.

-

Quenching (Crucial): Cool to room temperature. Add 1 mL of saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Why: This hydrolyzes the excess acetic anhydride and neutralizes the acetic acid produced.

-

-

Extraction: Add 1 mL of Hexane. Vortex for 1 minute. Allow layers to separate.[5]

-

Drying: Transfer the top organic layer to a new vial containing anhydrous Na₂SO₄.

-

Analysis: Inject the dried hexane layer into GC.

Protocol C: UV-Tagging for HPLC (DNB Derivative)

Objective: Attachment of a 3,5-dinitrobenzoyl group to enable sensitive UV detection at 254 nm. Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).[6][7]

Mechanism & Rationale

Phenethyl alcohols have weak UV absorbance (mostly from the benzene ring, ~210-220 nm), which overlaps with solvent cutoffs. The DNB group adds a nitro-aromatic moiety that absorbs strongly at 254 nm, increasing sensitivity by 10-50 fold.

Experimental Protocol

Materials:

-

Tetrahydrofuran (THF), anhydrous.

-

4-Dimethylaminopyridine (DMAP) - Catalyst.

Step-by-Step Procedure:

-

Reagent Prep: Prepare a 5% (w/v) solution of DNB-Cl in THF.

-

Reaction: In a reaction vial, mix:

-

200 µL Sample solution (in THF).

-

200 µL DNB-Cl solution.

-

10 µL Pyridine (or a crystal of DMAP).

-

-

Heat: Cap and heat at 80°C for 45 minutes .

-

Work-up: Evaporate the THF under a nitrogen stream. Reconstitute in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

-

Analysis: Inject into HPLC-UV (C18 column). Monitor at 254 nm.[9]

Summary of Derivative Properties

| Parameter | Native Alcohol | TMS Derivative (Protocol A) | Acetate Derivative (Protocol B) | DNB Derivative (Protocol C) |

| Formula | C₁₀H₁₃ClO | C₁₃H₂₁ClOSi | C₁₂H₁₅ClO₂ | C₁₇H₁₅ClN₂O₆ |

| MW Change | -- | +72 Da | +42 Da | +194 Da |

| GC Volatility | Moderate (Tailing) | High (Sharp Peak) | High (Sharp Peak) | Low (Not for GC) |

| UV Absorbance | Weak (<220 nm) | Weak | Weak | Strong (254 nm) |

| Stability | Stable | Hydrolyzes in water | Stable | Stable |

Troubleshooting & Validation

-

Incomplete Silylation: If the native alcohol peak persists in GC, check the quality of BSTFA. It degrades to acetamide (white crystals) if exposed to moisture. Use a fresh ampoule.

-

Multiple Peaks (Acylation): If "ghost peaks" appear, ensure the bicarbonate quench step was sufficient to remove all acetic anhydride. Residual anhydride can damage GC columns.

-

Precipitate in HPLC: DNB-Cl hydrolyzes to DNB-acid in water. Ensure the reaction is dry (THF) and the final reconstitution filters out any insoluble DNB-acid by-products.

References

-

Valdez, D., & Reier, J. C. (1986).[6] A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 356–360. Retrieved October 26, 2023, from [Link]

-

Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography. IntechOpen. Retrieved October 26, 2023, from [Link]

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]

Application Note: Scale-Up Synthesis of 3-Chloro-4-methylphenethyl Alcohol via In-Situ Borane Reduction

The following Application Note is designed for process chemists and scale-up engineers. It prioritizes the chemoselective reduction of 3-chloro-4-methylphenylacetic acid, identified as the most robust and scalable route for producing high-purity 3-Chloro-4-methylphenethyl alcohol.

Executive Summary

This compound is a critical building block in the synthesis of various pharmaceutical agents, particularly sulfonamide-based antidiabetics and adrenergic receptor agonists. While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (LiAlH

This guide details a Process Safety-Optimized Route using Sodium Borohydride (NaBH

Process Chemistry Strategy

Route Selection Analysis

The synthesis of substituted phenethyl alcohols generally follows one of three routes. For scale-up, Route C is selected due to its regiocontrol and safety profile.

| Route | Methodology | Scale-Up Viability | Critical Flaw |

| A | Direct Chlorination of 4-methylphenethyl alcohol | Low | Poor regioselectivity (ortho- to methyl vs. ethyl group); difficult separation. |

| B | Friedel-Crafts (3-chloro-4-methylbenzyl halide + Ethylene Oxide) | Medium | Requires handling carcinogenic ethylene oxide; high pressure equipment needed. |

| C | Chemoselective Reduction of 3-chloro-4-methylphenylacetic acid | High | Precursor acid is a stable solid (easy to purify); reduction is highly selective. |

Reaction Mechanism & Chemoselectivity

The chosen protocol utilizes the reaction between NaBH

Figure 1: Reaction pathway highlighting the in-situ generation of borane. Note that the aryl chloride remains intact due to the electrophilic nature of the reducing agent.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Safety Warning: This reaction generates Hydrogen gas (H

Materials & Stoichiometry

| Reagent | Role | Equiv. | Mass/Vol | Specification |

| 3-Cl-4-Me-Phenylacetic Acid | Limiting Reagent | 1.0 | 1.0 kg | Purity >98% |

| Sodium Borohydride (NaBH | Hydride Source | 2.2 | ~450 g | Powder (Dry) |

| Iodine (I | Activator | 1.1 | ~1.5 kg | Flakes/Prills |

| THF (Tetrahydrofuran) | Solvent | - | 10 L | Anhydrous (<0.05% H |

| Methanol | Quench | - | 1.5 L | Industrial Grade |

Step-by-Step Methodology

Phase 1: Reactor Setup & Charging

-

Inertion: Equip a 20L glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and pressure-equalizing addition funnel. Purge with N

for 15 minutes. -

Solvent Charge: Charge THF (6.0 L) into the reactor.

-

Substrate Addition: Add 3-chloro-4-methylphenylacetic acid (1.0 kg) . Stir until fully dissolved.

-

Hydride Addition: Cool the mixture to 0–5°C . Add NaBH

(450 g) in portions. Note: Mild H

Phase 2: Activation (The Critical Step)

-

Iodine Preparation: In a separate vessel, dissolve Iodine (1.5 kg) in THF (4.0 L) .

-

Controlled Addition: Add the Iodine/THF solution to the reactor dropwise over 60–90 minutes .

-

Critical Parameter: Maintain internal temperature < 20°C .

-

Observation: The solution will turn brown (iodine color) and then fade to colorless/white slurry as Borane is consumed. Vigorous H

evolution will occur.

-

-

Reaction Completion: Once addition is complete, warm the reactor to 20–25°C and stir for 1 hour. Then, heat to reflux (66°C) for 2 hours to ensure conversion of any sterically hindered borate complexes.

Phase 3: Quenching & Workup

-

Cooling: Cool the reaction mass to 10°C .

-

Methanol Quench: Slowly add Methanol (1.5 L) .

-

Caution: This step is exothermic and releases H

. Control addition rate to keep Temp < 25°C.

-

-

Solvent Swap: Distill off the bulk THF/Methanol mixture under reduced pressure.

-

Partition: Dissolve the residue in Dichloromethane (DCM, 5 L) or Ethyl Acetate. Wash with 1M HCl (3 L) to break boron complexes, followed by 10% NaHCO

and Brine . -

Isolation: Dry the organic layer over Na

SO

Process Flow & Unit Operations

Figure 2: Unit operation flow for the scale-up synthesis. Red nodes indicate critical control points for safety.

Quality Control & Troubleshooting

Critical Material Attributes (CMAs)

-

Moisture Content (THF): Must be <0.05%. Excess water consumes NaBH

and generates H -

Iodine Purity: Use reagent grade. Impurities can poison the in-situ borane generation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Borane formation | Check THF moisture; ensure Iodine solution is fresh. |

| Ester Impurity | Reaction between product alcohol and unreacted acid | Increase Reflux time; ensure slight excess of hydride. |

| Color Issues | Residual Iodine | Wash organic layer with 10% Sodium Thiosulfate solution. |

| Pressure Buildup | Vent line blockage | Ensure H |

References

-

Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.Journal of Organometallic Chemistry , 609(1-2), 137-151. Link

-

Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using NaBH4 and I2.Journal of Organic Chemistry , 56(20), 5964-5965. Link

-

McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.Journal of Organic Chemistry , 58(13), 3568-3571. (Validates the NaBH4/I2 system for sensitive substrates). Link

-

Google Patents. (2012). Process for synthesizing 4-chlorophenyl ethanol.CN102816051A . (Industrial protocol for the chloro-analog using the NaBH4/I2 method). Link

-

PubChem. (n.d.). Compound Summary: 2-(3-chloro-4-methylphenyl)ethanol (CAS 51804-76-3). National Library of Medicine. Link

Sources

Technical Application Note: 3-Chloro-4-methylphenethyl Alcohol in Materials Science

[1]

Introduction & Chemical Profile[1][2]

3-Chloro-4-methylphenethyl alcohol (CMPA) is a bifunctional aromatic scaffold characterized by a primary hydroxyl group, a lipophilic toluene core, and an electron-withdrawing chlorine substituent.[1] While historically utilized as an intermediate in agrochemical synthesis (e.g., for sulfonylurea herbicides or fungicides), its utility in advanced materials science is emerging due to its unique electronic and steric properties.

This guide outlines the application of CMPA as a functional synthon in three high-value domains:

-

High Refractive Index (HRI) Polymers: Exploiting the chlorine atom to increase molar refractions in optical coatings.

-

Crystal Engineering: Utilizing the 3-Cl substituent as a halogen-bond donor for supramolecular assembly.[1]

-

Surface Modification: Generating hydrophobic, antimicrobial self-assembled monolayers (SAMs).[1]

Physicochemical Profile

| Property | Value (Approx.) | Relevance to Materials Science |

| IUPAC Name | 2-(3-Chloro-4-methylphenyl)ethanol | Precise structural identification.[1] |

| Molecular Weight | 184.66 g/mol | Monomer mass calculations.[1] |

| LogP | ~2.8 - 3.1 | Indicates high lipophilicity; suitable for hydrophobic coatings.[1] |

| H-Bond Donor | 1 (Hydroxyl) | Primary handle for urethane/ester formation.[1] |

| Electronic Effect | Inductive withdrawal (-I) by Cl | Increases acidity of the aromatic ring; alters pi-stacking.[1] |

Application Module A: Synthesis of High Refractive Index (HRI) Monomers

Context: The demand for thinner, lighter optical lenses and flexible display coatings requires polymers with high refractive indices (RI > 1.6). Halogenated aromatics are "privileged structures" for this purpose because the high atomic polarizability of chlorine contributes significantly to the material's molar refraction.

Mechanism: CMPA is converted into a polymerizable acrylate or methacrylate .[1] The resulting polymer benefits from the "phenethyl" spacer, which decouples the aromatic ring from the backbone, reducing brittleness compared to direct vinyl-aromatics (like chlorostyrene).

Protocol: Synthesis of 3-Chloro-4-methylphenethyl Acrylate (CMPA-Ac)[1]

Objective: Transform CMPA into a UV-curable monomer.

Reagents:

-

This compound (1.0 eq)[1]

-

Acryloyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Purge a 250 mL three-neck round-bottom flask with nitrogen. Add CMPA (10 g) and anhydrous DCM (100 mL).

-

Base Addition: Add TEA via syringe. Cool the mixture to 0°C using an ice bath to prevent thermal polymerization.

-

Acylation: Add Acryloyl chloride dropwise over 30 minutes. Critical: Maintain temperature < 5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the alcohol spot disappears.

-

Workup:

-

Purification: Remove solvent under reduced pressure. If the liquid is colored, pass through a short silica plug.

-

Stabilization: Add 50 ppm MEHQ (hydroquinone monomethyl ether) if storing the monomer to prevent premature polymerization.

Workflow Diagram: Monomer Synthesis

Figure 1: Synthetic workflow for converting CMPA into a functional acrylate monomer.

Application Module B: Crystal Engineering & Solid-State Chemistry

Context: In pharmaceutical co-crystallization and organic electronics, controlling how molecules pack is essential. CMPA offers a unique "molecular hook":

-

Hydroxyl Group: Strong H-bond donor/acceptor.[1]

-

Chlorine Atom: Weak to moderate Halogen Bond (XB) donor.

-

Methyl Group: Steric bump that disrupts planar packing.[1]

Application: CMPA is used as a co-crystal former to modulate the solubility of active pharmaceutical ingredients (APIs) or to study "Halogen Bonding vs. Hydrogen Bonding" competition.

Protocol: Polymorph and Co-crystal Screening

Objective: Identify stable solid-state forms of CMPA with a target acceptor (e.g., 4,4'-bipyridine).

-

Stoichiometry: Prepare 1:1 and 2:1 molar ratios of CMPA and the target acceptor.

-

Solvent Assisted Grinding (SAG):

-

Place mixtures in a stainless steel milling jar.

-

Add 10 µL of Methanol (catalytic solvent).

-

Grind at 30 Hz for 20 minutes.

-

-

Slow Evaporation (Single Crystal Growth):

-

Dissolve the ground mixture in minimal hot ethanol.

-

Filter into a clean vial.

-

Cover with parafilm, poke 3 pinholes, and allow to stand at RT for 3–7 days.

-

-

Characterization:

-

PXRD (Powder X-Ray Diffraction): Check for new peaks distinct from starting materials.[1]

-

DSC (Differential Scanning Calorimetry): Look for a single, sharp melting endotherm distinct from the individual components (indicates a pure co-crystal phase).

-

Mechanistic Logic: Halogen Bonding

The chlorine at position 3 is electron-deficient (sigma-hole) relative to the ring.[1] It can form linear interactions (C-Cl[1]···N or C-Cl···O) with Lewis bases.[1]

-

Hypothesis: The 4-Methyl group forces the molecule to twist, potentially creating chiral pockets in the lattice even if the molecule is achiral, or aiding in the formation of helical supramolecular polymers.

Application Module C: Bioactive Surface Coatings (Polyurethanes)

Context: Chlorinated phenethyl alcohols exhibit bacteriostatic properties.[1] Incorporating CMPA into a polyurethane (PU) backbone creates surfaces that resist biofilm formation.[1]

Protocol: Surface-Grafted Urethane Formation [1]

-

Pre-polymer Synthesis: React a diisocyanate (e.g., Isophorone diisocyanate, IPDI) with a polyol to create an NCO-terminated pre-polymer.[1]

-

End-Capping (The CMPA Step):

-

Add CMPA (calculated to cap 10–20% of free NCO groups) to the pre-polymer solution.

-

Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 wt%).

-

Temp: 60°C for 2 hours.

-

-

Curing: Cast the film onto a glass or metal substrate and cure at 80°C overnight.

-

Result: The hydrophobic 3-chloro-4-methylphenethyl tails orient toward the air-surface interface, creating a "chlorinated shield" that repels water (high contact angle) and inhibits bacterial adhesion.[1]

Quality Control & Characterization Standards

To ensure scientific integrity, the following specifications must be met for CMPA before use in materials applications:

| Test | Method | Acceptance Criteria |

| Purity | GC-FID or HPLC (C18, ACN:Water) | > 98.0% (Isomeric purity is critical; <0.5% benzyl alcohol impurities). |

| Water Content | Karl Fischer Titration | < 0.1% (Crucial for urethane reactions).[1] |

| Identity | 1H-NMR (CDCl3) | Distinct triplet (~2.8 ppm, benzylic CH2) and triplet (~3.8 ppm, CH2-OH).[1] |

| Acidity | pH of 10% aq. suspension | 5.5 – 7.0 (Residual HCl from synthesis can ruin polymerization).[1] |

Logic Diagram: Material Selection & Validation

Figure 2: Quality control decision tree ensuring material suitability for polymerization.

References

-

PubChem. (n.d.).[1] Compound Summary for CID 123486: this compound. National Library of Medicine.[1] Retrieved October 24, 2025, from [Link]

-

Thermo Fisher Scientific. (2024).[1] 3-Chloro-4-methylbenzyl alcohol, tech., mixture of isomers.[1][2] (Note: Reference for physicochemical properties of the benzyl analog, often used as a comparative standard). Retrieved from [Link]

-

Gilday, L. C., et al. (2015). Halogen Bonding in Crystal Engineering: Tools for Molecular Design. Chemical Reviews, 115(15), 7118–7195. (Authoritative text on the mechanism of Cl-mediated solid-state assembly). Retrieved from [Link]

-

Olson, H., et al. (2023). High Refractive Index Polymer Thin Films by Charge-Transfer Complexation. Macromolecules. (Demonstrates the utility of halogenated aromatics in increasing RI). Retrieved from [Link]

Troubleshooting & Optimization

Purification of crude 3-Chloro-4-methylphenethyl alcohol by column chromatography

Ticket ID: PUR-GLIM-003 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Purification Challenge

You are attempting to purify 3-Chloro-4-methylphenethyl alcohol (CAS: 52197-04-1), a critical intermediate often used in the synthesis of sulfonylurea drugs like Glimepiride .

The Chemist's Dilemma: The primary challenge with this molecule is not just removing the starting material (likely 3-chloro-4-methylphenylacetic acid or 4-methylphenethyl alcohol), but separating it from its regioisomers (e.g., 2-chloro analogs) generated during chlorination. These isomers possess nearly identical polarity, resulting in overlapping Rf values (co-elution) on standard silica.

This guide moves beyond basic chromatography to provide a precision-engineered protocol for difficult isomer enrichment.

Module 1: Method Development & Optimization

User Question: "I ran a standard Hexane/EtOAc column, but my product co-eluted with an impurity. How do I fix this?"

Specialist Response:

Standard binary gradients often fail to separate regioisomers. You must optimize your Selectivity (

Step 1: The "Isomer-Split" TLC Screen

Do not proceed to the column until you see separation on TLC. If Hexane/EtOAc fails, you must introduce a "modifier" solvent to interact with the

Recommended Solvent Systems for Screening:

| Solvent System | Composition (v/v) | Target Rf | Mechanism of Action |

| Standard | Hexane : EtOAc (80:20) | 0.30 – 0.40 | General polarity separation. |

| Toluene : Acetone (95:5) | 0.35 | Toluene interacts with the aromatic ring, often differentiating ortho/meta isomers. | |

| Chlorinated | DCM : MeOH (98:2) | 0.40 | DCM solubilizes the chloro-group effectively; good for removing polar oxidation byproducts. |

Critical Protocol:

-

Spot the crude mixture and the co-spot.

-

Run the TLC in Toluene:Acetone .

-

Visualization: Use UV (254 nm). If the spots are merged, try a Multiple Development technique (run the plate, dry it, run it again in the same solvent). This artificially increases the plate length.

Module 2: The Chromatography Protocol (Execution)

User Question: "My crude is a viscous oil that doesn't dissolve well in Hexane. How do I load this?"

Specialist Response: Direct liquid loading with a strong solvent (DCM) will cause "band broadening," destroying your separation. You must use the Dry Loading technique.

Workflow Diagram: The Purification Cycle

Caption: Decision logic for sample loading to ensure maximal resolution.

Step-by-Step Execution

-

Stationary Phase: Use Silica Gel 60 (40–63 µm).

-

Ratio: 1:50 (1 g crude : 50 g silica) for difficult isomer separations.

-

-

Dry Loading (Mandatory for oils):

-

Dissolve crude in minimum Dichloromethane (DCM).

-

Add silica gel (1:1 ratio by weight to crude).

-

Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

-

Add this powder to the top of your pre-packed column.

-

-

Elution Gradient (Linear):

-

0–5 min: 100% Hexane (Flush non-polar impurities).

-

5–20 min: 0%

15% EtOAc (Slow ramp). -

20–40 min: Hold at 15% EtOAc (Elute the product).

-

40+ min: Flush with 50% EtOAc (Remove polar acids/diols).

-

Module 3: Troubleshooting & FAQs

User Question: "I see 'tailing' on my TLC and column fractions. Is my product degrading?"

Specialist Response: Tailing in phenethyl alcohols is usually caused by Hydrogen bonding with the silanol groups on the silica surface, not degradation.

-

Fix: Add 1% Triethylamine (TEA) to your column equilibration solvent. This "caps" the acidic silanol sites.

-

Caution: Wash fractions with dilute HCl during workup to remove the TEA.

User Question: "I have a 'fronting' peak shape (the peak slopes up slowly and drops off sharply)."

Specialist Response: This indicates column overloading or solubility mismatch .

-

Diagnosis: You likely liquid-loaded a sample dissolved in DCM onto a Hexane column. The strong solvent acted as a "plow," pushing the bands too fast.

-

Fix: Switch to Dry Loading (see Module 2) or increase the column diameter.

User Question: "My yield is low. Where did the product go?"

Specialist Response: If the mass balance is low, check for irreversible adsorption .

-

Test: Flush the column with 10% Methanol in DCM. If you recover material now, your compound was too polar for the Hexane/EtOAc system.

-

Chemical Insight: If the starting material was the acid (3-chloro-4-methylphenylacetic acid), it will stick to the top of the column in neutral solvents. This is actually a good purification mechanism to remove unreacted SM.

Troubleshooting Logic Tree

Caption: Rapid diagnostic flow for common chromatographic anomalies.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

-

Biotage Application Note. "Strategies for Separating Regioisomers in Flash Chromatography." Biotage Knowledge Base. Link

-

Phenomenex Technical Guide. "Flash Chromatography: Principles & Applications." Phenomenex Resources. Link

-

U.S. Patent 4,379,785. "Sulfonylureas and process for their preparation (Glimepiride synthesis)." Google Patents. Link

Sources

Side-product formation in the synthesis of 3-Chloro-4-methylphenethyl alcohol

Welcome to the technical support center for the synthesis of 3-Chloro-4-methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring high-yield and high-purity outcomes.

I. Troubleshooting Guide: Side-Product Formation

This section addresses specific issues related to the formation of impurities and side-products during the synthesis of this compound.

Question 1: My reaction to reduce 3-Chloro-4-methylphenylacetic acid resulted in a low yield of the desired alcohol and a significant amount of an unknown, higher molecular weight impurity. What could be the cause?

Answer:

This is a common issue when using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride for the reduction of carboxylic acids. The likely culprit is the formation of an ester intermediate, which can then undergo further reactions.

Causality:

The reduction of a carboxylic acid to an alcohol is a two-step process. First, the acid is reduced to an aldehyde, which is then rapidly reduced to the primary alcohol. However, if the reaction conditions are not carefully controlled, the initially formed alcohol can react with unreacted carboxylic acid to form an ester (3-Chloro-4-methylphenethyl 3-chloro-4-methylphenylacetate). This ester is also susceptible to reduction, but its presence consumes both the starting material and the product, leading to a lower overall yield of the desired alcohol.

dot

Caption: Formation of a tertiary alcohol from a ketone impurity.

Troubleshooting and Optimization:

-

Purity of Starting Material: Ensure the purity of your 3-Chloro-4-methylbenzaldehyde using techniques like GC-MS or NMR before starting the Grignard reaction. If necessary, purify the aldehyde by distillation or chromatography.

-

Reaction Conditions: Grignard reagents are highly sensitive to moisture and air. [1]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

-

Controlled Addition: Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.

II. Frequently Asked Questions (FAQs)

Question 3: What are the most common synthetic routes to prepare this compound?

Answer:

There are several viable synthetic routes, each with its own advantages and disadvantages. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |

| Route 1: Reduction of Carboxylic Acid | 3-Chloro-4-methylphenylacetic acid | Reduction with LAH, NaBH₄/I₂, or B₂H₆-THF | Commercially available starting material. | Can be expensive; potential for ester side-product formation. [2] |

| Route 2: Grignard Reaction | 3-Chloro-4-methylbenzaldehyde | Reaction with methylmagnesium bromide followed by acidic workup. | Good for small-scale synthesis; readily available Grignard reagents. | Sensitive to moisture and air; potential for ketone impurities in starting material. [3][4] |

| Route 3: Reduction of an Ester | Methyl 3-chloro-4-methylphenylacetate | Reduction with LAH or other strong reducing agents. | Can be a cleaner reaction than direct acid reduction. | Requires an additional esterification step. |

Question 4: How can I effectively purify the final product to remove common impurities?

Answer:

Purification of phenethyl alcohols often requires a multi-step approach to remove both starting materials and side-products. [5][6] Step-by-Step Purification Protocol:

-

Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a saturated ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Column Chromatography: For high purity, column chromatography on silica gel is highly effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will separate the desired alcohol from less polar impurities (like unreacted starting materials) and more polar impurities.

-

Distillation: If the product is thermally stable, vacuum distillation can be an effective final purification step to remove non-volatile impurities.

III. References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from

-

Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. Retrieved from

-

CN102816051A - Process for synthesizing 4-chlorophenyl ethanol. (n.d.). Google Patents. Retrieved from

-

CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol. (n.d.). Google Patents. Retrieved from

-

A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. (n.d.). PMC. Retrieved from

-

CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine. (n.d.). Google Patents. Retrieved from

-

Purification of phenyl ethyl alcohol. (n.d.). US1698932A - Google Patents. Retrieved from

-

CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction. (n.d.). Google Patents. Retrieved from

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). PMC. Retrieved from

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from

-

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem. Retrieved from

-

Purification of alcohols. (n.d.). US2068415A - Google Patents. Retrieved from

-

Application Notes and Protocols for the Grignard Reaction with 3,4,5-Trimethoxybenzaldehyde. (n.d.). Benchchem. Retrieved from

-

Phenethyl alcohol. (2025). Sciencemadness Wiki. Retrieved from

-

3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4'-bipyridine: An. (n.d.). CPUT. Retrieved from

-

US6380441B1 - Process for preparing 3-hydroxybenzyl alcohol. (n.d.). Google Patents. Retrieved from

-

α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. Retrieved from

-

phenethyl alcohol and its Impurities. (n.d.). Pharmaffiliates. Retrieved from

-

Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from

-

A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (n.d.). Radboud Repository. Retrieved from

-

2-Phenylethanol. (n.d.). PubChem. Retrieved from

-

Grignard Reagent Reaction Mechanism. (2018). YouTube. Retrieved from

-

Purification of phenyl ethyl alcohol. (n.d.). European Patent Office - EP 0366842 B1 - Googleapis.com. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 3. CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US1698932A - Purification of phenyl ethyl alcohol - Google Patents [patents.google.com]

- 6. US2068415A - Purification of alcohols - Google Patents [patents.google.com]

Technical Support Center: Recrystallization of 3-Chloro-4-methylphenethyl Alcohol

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 3-Chloro-4-methylphenethyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document offers practical, field-tested insights grounded in chemical principles to help you overcome common challenges and achieve high-purity crystalline products.

Introduction: The Art and Science of Crystallization

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2] The core principle involves dissolving an impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities are either left behind in the hot filtration step (if insoluble) or remain dissolved in the cold solvent (mother liquor).[3][4]

This compound, with its polar alcohol functional group and a substituted, less polar aromatic ring, presents a typical case for recrystallization. However, achieving high-purity crystals requires careful selection of solvents and precise control over the experimental conditions. This guide is designed to navigate these nuances.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should exhibit the following properties:

-

High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[3][4] This differential is crucial for maximizing product recovery.

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).[2][5]

-

Chemical Inertness: The solvent must not react with this compound.[3]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[6]

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[6]

Q2: How do I choose a starting solvent for this compound?

Given the molecule's structure (an aromatic alcohol), a good starting point is to test solvents with moderate polarity. The principle of "like dissolves like" is a useful guide.[7]

-

Good Candidates: Alcohols (like ethanol or isopropanol) are often effective for aromatic compounds.[8] Water could potentially be used as an anti-solvent in a two-solvent system with a more soluble solvent like an alcohol.

-

Less Likely Candidates: Very non-polar solvents like hexane or petroleum ether may not dissolve the alcohol sufficiently even when hot, while highly polar solvents might dissolve it too well even at room temperature.

-

Solvent Screening: The best approach is empirical. Test the solubility of a small amount of your crude product in a few different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and then upon heating.

Q3: What is a mixed-solvent (two-solvent) system, and when should I use it?

A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization.[9] You would use a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[9][10]

This technique is useful if your compound is too soluble in one solvent and not soluble enough in another. A common combination for a compound like this might be ethanol (good solvent) and water (bad solvent).[9]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem 1: My compound "oils out" instead of forming crystals.

-

Question: I've dissolved my sample in the hot solvent, but upon cooling, it separates as an oily liquid rather than solid crystals. What's happening and how do I fix it?

-

Answer: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[11] The compound liquefies before it can form a crystal lattice. This is a common issue with low-melting point solids or when using a solvent with a high boiling point.

Solutions:

-

Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[6][12] This may allow crystallization to begin at a temperature below the compound's melting point.

-

Lower the Cooling Rate: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss, which gives the molecules more time to orient themselves into a crystal lattice.[12]

-

Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[12][13]

-

Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[12][13]

-

Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.[6]

-

Problem 2: No crystals are forming, even after extensive cooling.

-

Question: My solution is clear and has been cooling for a long time, even in an ice bath, but no crystals have appeared. What should I do?

-

Answer: This is one of the most common issues in recrystallization and usually points to one of two causes: either too much solvent was used, or the solution is supersaturated and resistant to nucleation.

Solutions:

-

Too Much Solvent: This is the most frequent cause.[12] If the solution is not sufficiently saturated, crystallization will not occur. To fix this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[6][14] Once the volume is reduced, allow it to cool again.

-

Induce Crystallization: A supersaturated solution needs a trigger to start forming crystals.[12]

-

Problem 3: My final product is still impure or has a low melting point.

-

Question: I've completed the recrystallization, but the melting point of my product is broad and lower than the literature value, indicating impurities. Why did this happen?

-

Answer: Impurities in the final product usually result from either rapid crystallization trapping impurities or an inappropriate solvent choice that doesn't effectively separate the compound from the impurities.

Solutions:

-

Recrystallize Again: The most straightforward solution is to repeat the recrystallization.[6] Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.

-

Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor that contains dissolved impurities.[16] Using warm solvent will redissolve some of your product.

-

Re-evaluate the Solvent: The chosen solvent may not be effective at leaving impurities behind in the mother liquor. You may need to screen for a new solvent or solvent system that provides better separation.[6]

-

Use Decolorizing Carbon (If colored impurities are present): If your product has an unwanted color, it may be due to high molecular weight, colored impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[11] Use it sparingly, as it can also adsorb your desired product.[14]

-

Problem 4: The yield of my recrystallized product is very low.

-

Question: I successfully obtained pure crystals, but my final yield is much lower than expected. Where did my product go?

-

Answer: A low yield can result from several procedural errors during the recrystallization process.

Solutions:

-

Avoid Using Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid will result in a significant amount of your product remaining in the mother liquor upon cooling.[7][9]

-

Prevent Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a stemless or short-stemmed funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.[6][15]

-

Avoid Cooling Too Rapidly: While it may seem counterintuitive, cooling too quickly can lead to the formation of very small crystals that are difficult to filter and can pass through the filter paper.

-

Check the Mother Liquor: To see if a significant amount of product remains dissolved, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.[16]

-

Experimental Protocols & Data

Solvent Suitability for this compound

The following table provides a list of common laboratory solvents and their properties, along with a predicted suitability for the recrystallization of this compound based on its structure.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Predicted Suitability | Rationale |

| Water | 100 | 80.1 | Poor (as single solvent) ; Good (as anti-solvent) | The compound is likely sparingly soluble in cold water but may have some solubility in hot water. Excellent as an anti-solvent with alcohols. |

| Ethanol | 78.5 | 24.6 | Good | Its polarity is well-suited for dissolving aromatic alcohols. A good starting point for screening.[17] |

| Isopropanol | 82.4 | 17.9 | Good | Similar to ethanol, offers a good balance of polarity. |